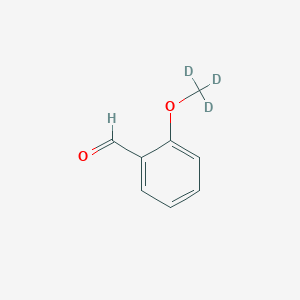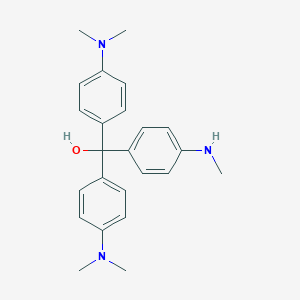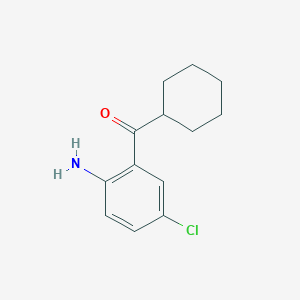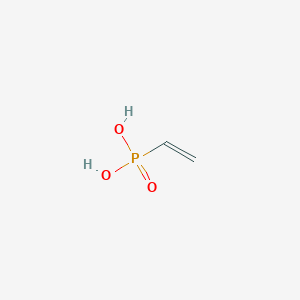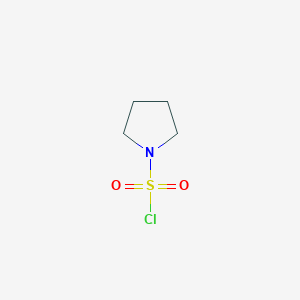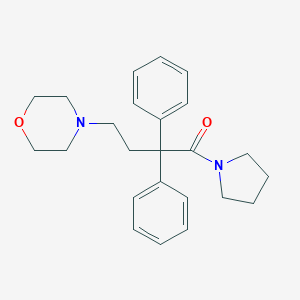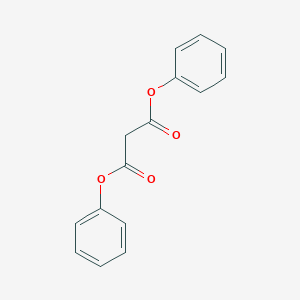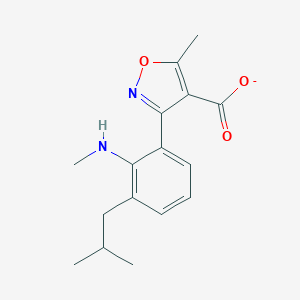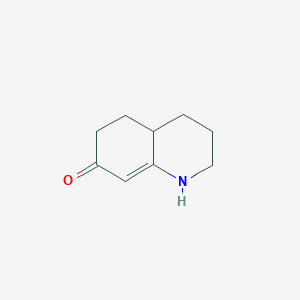
2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone, also known as tetrahydroisoquinoline, is a heterocyclic organic compound that has been widely studied due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit various biological activities, including anticonvulsant, antitumor, and anti-inflammatory effects.
Scientific Research Applications
2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit anticonvulsant, antitumor, and anti-inflammatory effects. It has also been investigated for its potential use as a chiral building block in the synthesis of biologically active compounds.
Mechanism Of Action
The exact mechanism of action of 2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone is not fully understood. However, it has been suggested that this compound may act as a GABA receptor agonist, leading to its anticonvulsant effects. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical And Physiological Effects
2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. It has also been found to inhibit the activity of topoisomerase II, leading to its antitumor effects.
Advantages And Limitations For Lab Experiments
2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It also exhibits a wide range of biological activities, making it a versatile compound for drug discovery. However, its limited solubility in water and low bioavailability may pose challenges for its use in vivo.
Future Directions
There are several future directions for the study of 2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone. One potential direction is the development of novel derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential use as a chiral building block in the synthesis of biologically active compounds. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
In conclusion, 2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone is a heterocyclic organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound exhibits various biological activities, including anticonvulsant, antitumor, and anti-inflammatory effects. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone can be achieved through various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an aromatic aldehyde with an amino acid or amine in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamine with a carboxylic acid in the presence of a dehydrating agent. The Skraup synthesis involves the condensation of aniline with a ketone or aldehyde in the presence of an oxidizing agent.
properties
CAS RN |
1971-15-9 |
|---|---|
Product Name |
2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone |
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2,3,4,4a,5,6-hexahydro-1H-quinolin-7-one |
InChI |
InChI=1S/C9H13NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h6-7,10H,1-5H2 |
InChI Key |
QNOBNKURFXTERB-UHFFFAOYSA-N |
SMILES |
C1CC2CCC(=O)C=C2NC1 |
Canonical SMILES |
C1CC2CCC(=O)C=C2NC1 |
synonyms |
2,3,4,4a,5,6-Hexahydro-7(1H)-quinolinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenol, 4-[(phenylimino)methyl]-](/img/structure/B154604.png)
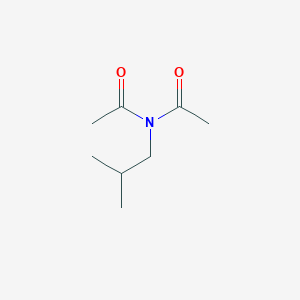
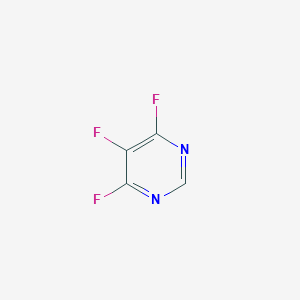
![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)
